2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol
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Overview
Description
2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol is a chemical compound with the molecular formula C14H7F4NO and a molecular weight of 281.21 g/mol . This compound is characterized by the presence of a cyano group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol typically involves multi-step organic reactions. The synthetic routes often include the introduction of the cyano group and the fluoro and trifluoromethyl groups under controlled conditions. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity. detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano, fluoro, and trifluoromethyl groups contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol can be compared with similar compounds such as:
2-Cyano-5-(4-fluorophenyl)phenol: Lacks the trifluoromethyl group, which may affect its reactivity and applications.
2-Cyano-5-(3-trifluoromethylphenyl)phenol: Has a different position of the trifluoromethyl group, influencing its chemical properties.
2-Cyano-5-(4-chloro-3-trifluoromethylphenyl)phenol:
Properties
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4NO/c15-12-4-3-8(5-11(12)14(16,17)18)9-1-2-10(7-19)13(20)6-9/h1-6,20H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGQEMUGZYUYEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(F)(F)F)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684968 |
Source
|
Record name | 4'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261994-68-6 |
Source
|
Record name | 4'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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